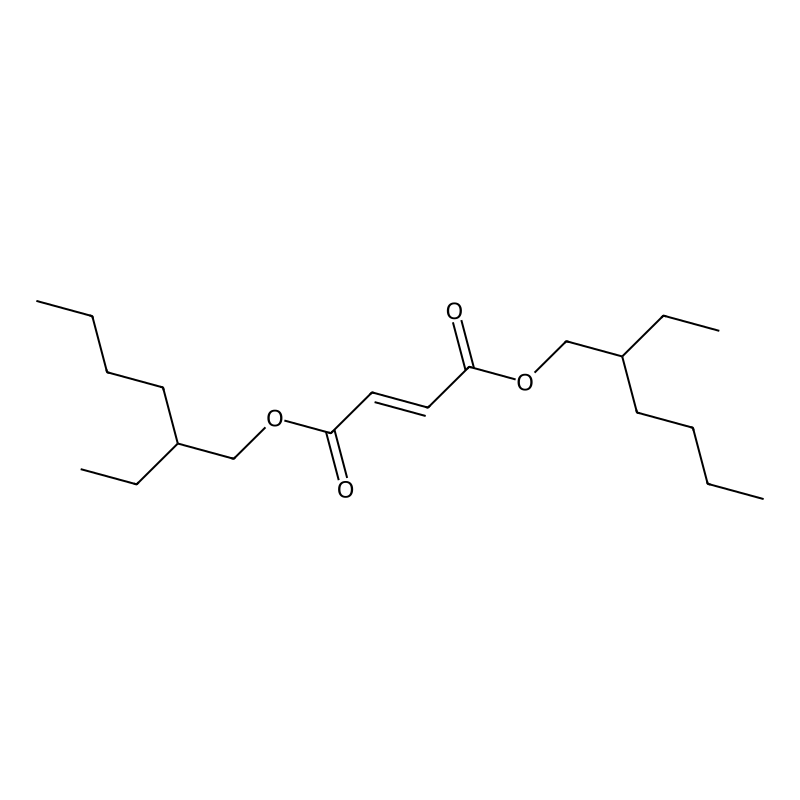

Bis(2-ethylhexyl) fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Synthesis of Clostridium Botulinum

Field: Biochemistry

Application: Bis(2-ethylhexyl) fumarate has been used in the synthesis of clostridium botulinum.

Use in the Production of Rubber Articles and Plastics

Field: Industrial Chemistry

Application: Bis(2-ethylhexyl) fumarate is used in the production of rubber articles and plastics.

Method: It is used at industrial sites, for example in extrusion applications.

Use in Personal Care Products

Use as Monomer

Field: Polymer Chemistry

Application: Bis(2-ethylhexyl) fumarate can be used as a monomer in the synthesis of polymers.

Use as Film-Forming Agent

Field: Material Science

Application: Bis(2-ethylhexyl) fumarate is used as a film-forming agent.

Bis(2-ethylhexyl) fumarate is an organic compound with the molecular formula and a molecular weight of 340.50 g/mol. It is a colorless to slightly yellow liquid at room temperature, characterized by a faint odor. This compound is primarily used as a plasticizer and has applications in various industrial processes .

- Esterification: It can react with alcohols to form new esters.

- Hydrolysis: In the presence of water and acids or bases, it can revert to its parent acids and alcohols.

- Transesterification: This involves exchanging the alkoxy group of the ester with another alcohol, which is common in biodiesel production.

The reactivity of this compound is influenced by the presence of the double bond in the fumarate structure, which can participate in addition reactions .

Several methods have been developed for synthesizing bis(2-ethylhexyl) fumarate:

- Direct Esterification: This method involves reacting 2-ethylhexanol with fumaric acid in the presence of an acid catalyst.

- Transesterification: Utilizing an existing ester and reacting it with 2-ethylhexanol under catalytic conditions.

- Diels-Alder Reaction: Although less common, this method can be adapted to synthesize related compounds that may yield bis(2-ethylhexyl) fumarate under specific conditions .

Bis(2-ethylhexyl) fumarate is utilized in various applications:

- Plasticizer: Widely used in polymers to enhance flexibility and durability.

- Coatings: Employed in paints and coatings for improved performance characteristics.

- Adhesives: Functions as a component in adhesives to improve adhesion properties.

- Pharmaceuticals: Investigated for potential uses in drug formulations due to its compatibility with various excipients .

Several compounds share structural and functional similarities with bis(2-ethylhexyl) fumarate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Dioctyl phthalate | C22H38O4 | Common plasticizer; more widely used but has environmental concerns. |

| Diisononyl phthalate | C27H46O4 | Another plasticizer; less toxic than dioctyl phthalate but similar applications. |

| Dimethyl fumarate | C6H10O4 | Used in pharmaceuticals; smaller molecular size leads to different properties. |

Uniqueness of Bis(2-ethylhexyl) Fumarate

Bis(2-ethylhexyl) fumarate stands out due to its specific balance between flexibility and thermal stability as a plasticizer, making it particularly suitable for applications requiring enhanced performance without significant environmental impact compared to phthalates. Its unique structure allows for various chemical modifications that can tailor its properties for specific applications .

DEHF was first synthesized in the mid-20th century as part of broader efforts to develop ester-based plasticizers for polyvinyl chloride (PVC). Its commercial production began in the 1960s, driven by the need for alternatives to phthalate plasticizers like bis(2-ethylhexyl) phthalate (DEHP), which faced growing regulatory scrutiny due to toxicity concerns. Early industrial applications leveraged DEHF’s low volatility and compatibility with polymers, making it a staple in flexible PVC products such as cables, flooring, and synthetic leather.

The compound gained academic attention in the 1980s when researchers explored its potential as a reactive diluent in ultraviolet (UV)-curable coatings. Unlike inert plasticizers, DEHF’s α,β-unsaturated ester structure enables participation in free-radical polymerization, enhancing crosslinking density in acrylic and epoxy resins.

Evolution of Industrial and Academic Interest

DEHF’s role expanded in the 21st century with advancements in green chemistry. Studies highlighted its biodegradability relative to phthalates; for instance, Rhodococcus rhodochrous efficiently metabolizes DEHF into fumaric acid and 2-ethylhexanol under aerobic conditions. This property, combined with its low acute toxicity (LD₅₀ > 5,000 mg/kg in rats), positioned DEHF as a safer alternative in food-contact materials and medical devices.

However, a 2022 study detected DEHF in 13 out of 18 bottled water samples, revealing antiestrogenic activity that could not be fully attributed to DEHF alone. This finding spurred renewed research into its endocrine-disrupting potential and environmental persistence.

Nomenclature and Classification in Chemical Research

DEHF is systematically named bis(2-ethylhexyl) (2E)-but-2-enedioate, reflecting its trans-configuration (E-isomer) around the fumarate double bond. Key identifiers include:

DEHF belongs to the class of α,β-unsaturated diesters, sharing structural similarities with maleate esters like bis(2-ethylhexyl) maleate (DOM). However, the trans-configuration of DEHF confers distinct reactivity, particularly in Diels-Alder and Michael addition reactions.

Significance in Contemporary Chemical Sciences

In polymer science, DEHF’s dual role as a plasticizer and reactive monomer has enabled innovations in sustainable materials. For example, DEHF-containing PVC blends exhibit a glass transition temperature ($$T_g$$) reduction of 25–30°C at 20 wt.% loading, comparable to DEHP but with lower migration rates. Additionally, DEHF’s ability to quench free radicals extends the lifespan of UV-curable coatings by reducing oxidative degradation.

Emerging applications include its use in drug delivery systems, where DEHF’s lipophilicity enhances the solubility of hydrophobic active pharmaceutical ingredients (APIs). A 2025 study demonstrated DEHF’s efficacy in stabilizing nanoparticle dispersions for targeted cancer therapies.

The direct esterification of fumaric acid with 2-ethylhexanol represents the most conventional and widely studied synthetic pathway for producing bis(2-ethylhexyl) fumarate [1] [2]. This reaction follows classical esterification principles where the carboxylic acid groups of fumaric acid react with the hydroxyl groups of 2-ethylhexanol to form ester bonds with the concurrent elimination of water [3].

The reaction mechanism proceeds through a nucleophilic acyl substitution pathway where the alcohol attacks the carbonyl carbon of the carboxylic acid group [3]. The process requires careful control of water removal to drive the equilibrium toward product formation, as the presence of water can reverse the esterification reaction [3]. Azeotropic distillation techniques using inert liquid hydrocarbons that form azeotropes with water and alcohol have proven effective for maintaining anhydrous conditions during synthesis [3].

Temperature control emerges as a critical parameter in this synthetic route [4]. Optimal reaction temperatures typically range from 105°C to 120°C under atmospheric pressure conditions [4]. Higher temperatures can accelerate the reaction rate but may also promote side reactions or thermal degradation of the product [4]. The reaction typically requires extended periods, often 2-6 hours, to achieve satisfactory conversion rates [4].

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 105-120°C | Higher temperatures increase reaction rate but may cause decomposition |

| Reaction Time | 2-6 hours | Extended time improves conversion but may increase impurities |

| Molar Ratio (Alcohol:Acid) | 2.5:1 to 3:1 | Excess alcohol drives equilibrium toward ester formation |

| Water Removal Rate | Continuous | Critical for maintaining forward reaction direction |

The stoichiometry of the reaction requires careful consideration of the alcohol-to-acid molar ratio [3]. An excess of 2-ethylhexanol, typically 2.5 to 3 molar equivalents per mole of fumaric acid, helps drive the equilibrium toward complete esterification [3]. This excess also compensates for any alcohol lost through azeotropic distillation during water removal [3].

Catalytic Approaches for Enhanced Yield and Selectivity

Acid catalysis plays a fundamental role in accelerating esterification reactions and improving overall yields [5]. Sulfuric acid remains the most commonly employed catalyst for bis(2-ethylhexyl) fumarate synthesis, typically used at concentrations of 0.5-2.0% by weight relative to the fumaric acid substrate [5] [4].

Research has demonstrated that various acid catalysts exhibit different effectiveness profiles [5]. Phosphoric acid shows comparable catalytic activity to sulfuric acid but with reduced corrosivity concerns [5]. Para-toluenesulfonic acid provides excellent catalytic performance with conversion rates reaching 85-90% under optimized conditions [5]. The choice of catalyst significantly influences both reaction kinetics and product purity [5].

Heterogeneous catalysts offer advantages in terms of separation and recovery [5]. Amberlyst 36 Dry, a macroreticular sulfonic acid resin, demonstrates high catalytic activity with conversion rates comparable to homogeneous acid catalysts [5]. The use of heterogeneous catalysts eliminates the need for neutralization and washing steps, simplifying downstream processing [5].

| Catalyst Type | Concentration | Conversion Rate | Advantages | Limitations |

|---|---|---|---|---|

| Sulfuric Acid | 1-2 wt% | 95-98% | High activity, low cost | Corrosive, requires neutralization |

| Phosphoric Acid | 1-2 wt% | 88-92% | Less corrosive | Lower activity than H₂SO₄ |

| Para-toluenesulfonic Acid | 1-2 wt% | 85-90% | Good selectivity | Higher cost |

| Amberlyst 36 Dry | 2-3 wt% | 90-95% | Easy separation, reusable | Initial high cost |

Metal-organic framework catalysts have emerged as promising alternatives for fumarate ester synthesis [6]. Zirconium-fumarate metal-organic frameworks demonstrate catalytic activity for transesterification reactions, suggesting potential applications in direct esterification processes [6]. These materials offer high surface areas and tunable pore structures that can enhance substrate accessibility and product selectivity [6].

The catalyst loading significantly affects reaction kinetics and economics [5]. Lower catalyst concentrations extend reaction times but reduce neutralization costs and waste generation [5]. Higher loadings accelerate reactions but increase downstream purification requirements [5]. Optimal catalyst concentrations represent a balance between reaction efficiency and process economics [5].

Alternative Synthetic Routes from Maleic Derivatives

Maleic anhydride serves as an important alternative starting material for bis(2-ethylhexyl) fumarate synthesis through isomerization pathways [7] [8]. The process involves initial reaction of maleic anhydride with 2-ethylhexanol to form bis(2-ethylhexyl) maleate, followed by thermal or catalytic isomerization to the corresponding fumarate [7].

The isomerization of maleic acid to fumaric acid can be achieved through various methods [9] [8]. Hydrothermal treatment at temperatures between 115-175°C under pressure provides effective conversion with selectivities exceeding 90% [9]. The reaction proceeds through a direct geometric isomerization mechanism where the cis-configuration of maleic acid converts to the trans-configuration of fumaric acid [9].

Catalytic isomerization offers enhanced control over reaction conditions and product selectivity [8]. Hydrochloric acid catalysis in aqueous medium at reflux temperatures achieves conversion rates of 90-95% [8]. The addition of nitric acid and chlorine during the isomerization process improves product quality and reduces coloration [8].

| Isomerization Method | Temperature | Pressure | Conversion | Selectivity |

|---|---|---|---|---|

| Thermal (No Catalyst) | 175°C | Atmospheric | 70-85% | 85-90% |

| Hydrothermal | 115-175°C | 450-2250 atm | 85-95% | 90-95% |

| HCl Catalyzed | 105-120°C | Atmospheric | 90-95% | 95-98% |

| HCl/HNO₃/Cl₂ System | 105-120°C | Atmospheric | 95-98% | 98-99% |

Alternative approaches utilize maleic anhydride as a direct precursor through cascade reactions [10]. One-pot processes combine ring-opening of maleic anhydride with alcohol, followed by Lewis acid-catalyzed isomerization to fumarate intermediates [10]. Aluminum chloride, zinc chloride, and titanium tetrachloride demonstrate effectiveness as Lewis acid catalysts for this transformation [10].

The use of thiourea as an isomerization catalyst for maleic derivatives shows particular promise [4]. At temperatures of 40-105°C, thiourea promotes quantitative conversion of maleic compounds to their fumaric counterparts within 30 minutes [4]. This approach offers mild reaction conditions and rapid conversion rates [4].

Scale-up Considerations for Industrial Synthesis

Industrial production of bis(2-ethylhexyl) fumarate requires careful attention to process intensification and equipment design [11] [12]. The global market for dioctyl fumarate, which includes bis(2-ethylhexyl) fumarate, is projected to reach 448.9 million United States dollars by 2034, indicating substantial commercial demand [11].

Heat transfer considerations become critical during scale-up operations [4]. Large-scale esterification reactors require efficient heat removal systems to maintain temperature control and prevent thermal runaway [4]. Jacket cooling, internal coils, or external heat exchangers provide necessary heat management capabilities [4].

Mass transfer limitations can significantly impact reaction rates in large-scale systems [3]. Efficient agitation systems ensure proper mixing of reactants and prevent localized concentration gradients [3]. The removal of water through azeotropic distillation requires appropriately sized distillation columns and overhead systems [3].

| Scale Factor | Laboratory (1L) | Pilot Scale (100L) | Industrial (10,000L) |

|---|---|---|---|

| Reaction Time | 2-4 hours | 4-6 hours | 6-8 hours |

| Heat Transfer Coefficient | High | Moderate | Low |

| Mixing Efficiency | Excellent | Good | Requires optimization |

| Water Removal Rate | Rapid | Moderate | Slower |

| Temperature Control | ±2°C | ±3°C | ±5°C |

Continuous processing offers advantages over batch operations for large-scale production [4]. Flow reactors enable precise temperature and residence time control while reducing equipment size requirements [4]. Continuous esterification processes achieve space-time yields of up to 4147 grams per day in optimized systems [4].

Raw material quality becomes increasingly important at industrial scales [3]. Impurities in fumaric acid or 2-ethylhexanol can accumulate and affect product quality [3]. Specification limits for water content, acid value, and metal contamination require strict adherence [3].

Waste heat recovery systems improve overall process economics [12]. The exothermic nature of esterification reactions provides opportunities for heat integration with other unit operations [12]. Preheating of feed streams using reaction heat reduces external utility requirements [12].

Green Chemistry and Sustainable Synthetic Approaches

Sustainable production methods for bis(2-ethylhexyl) fumarate focus on renewable feedstock utilization and process intensification [13] [14]. Fermentative production of fumaric acid from biomass-derived substrates offers an alternative to petroleum-based routes [13] [14].

Enzymatic approaches provide environmentally benign alternatives to traditional acid catalysis [13]. Thermostable fumarase enzymes from Thermus thermophilus enable conversion of L-malic acid to fumaric acid under mild conditions [13]. Solvent engineering using ethylene glycol achieves 54.7% conversion with 99% product purity [13].

Photocatalytic synthesis represents an emerging sustainable approach [14]. Visible-light driven systems utilizing zinc porphyrin photosensitizers and rhodium complexes enable fumaric acid synthesis from carbon dioxide and biomass-derived pyruvate [14]. These systems demonstrate the potential for carbon dioxide utilization in chemical synthesis [14].

| Green Chemistry Approach | Feedstock | Energy Source | Conversion | Environmental Benefit |

|---|---|---|---|---|

| Fermentative | Glucose/Biomass | Biochemical | 85% | Renewable carbon source |

| Enzymatic | L-Malic Acid | Ambient temperature | 54.7% | Mild conditions, high selectivity |

| Photocatalytic | CO₂/Pyruvate | Solar energy | Variable | CO₂ utilization, renewable energy |

| Continuous Flow | Traditional | Reduced thermal | >99% | Process intensification |

Continuous flow synthesis enables process intensification with reduced environmental impact [4]. Flow reactors operating above solvent boiling points achieve quantitative conversions in residence times of 16-46 minutes [4]. This approach reduces energy consumption and improves space-time yields compared to batch processes [4].

Solvent selection plays a crucial role in sustainable synthesis [13]. Bio-based solvents and solvent-free conditions minimize environmental impact [13]. Supercritical carbon dioxide extraction techniques offer alternatives to traditional organic solvents for product isolation [13].

Catalyst recycling and reuse reduce waste generation and improve process economics [5]. Heterogeneous catalysts enable multiple reaction cycles without significant activity loss [5]. Magnetic separation techniques facilitate catalyst recovery from reaction mixtures [5].

Purification Strategies and Impact on Product Quality

Product purification significantly influences the final quality and commercial value of bis(2-ethylhexyl) fumarate [15] [16]. Crystallization techniques provide effective separation of the desired product from reaction impurities and unreacted starting materials [15] [16].

Temperature-controlled crystallization enables selective product recovery [16]. Cooling fermentation broths or reaction mixtures to 0-5°C promotes fumaric acid precipitation while maintaining impurities in solution [16]. Multiple recrystallization cycles improve product purity to pharmaceutical grade standards [16].

Acidification-precipitation methods prove particularly effective for fumarate recovery [12] [16]. Adjustment of solution pH to 1-2 using sulfuric acid causes fumaric acid precipitation due to its low solubility under acidic conditions [12] [16]. This technique achieves recovery yields of 85-95% with purities exceeding 98% [16].

| Purification Method | Purity Achieved | Recovery Yield | Processing Time | Cost Implications |

|---|---|---|---|---|

| Simple Crystallization | 95-97% | 80-85% | 2-4 hours | Low |

| Recrystallization (2x) | 98-99% | 75-80% | 6-8 hours | Moderate |

| Acidification-Precipitation | 98-99.5% | 85-95% | 1-2 hours | Low |

| Distillation | 99-99.8% | 90-95% | 4-6 hours | High |

Distillation techniques offer high-purity products but require significant energy input [15]. Vacuum distillation at reduced pressures minimizes thermal degradation while achieving effective separation [15]. The boiling point of bis(2-ethylhexyl) fumarate at 185°C under 5 millimeters of mercury pressure enables practical distillation operations [17].

Chromatographic purification provides the highest purity levels but involves higher costs [18]. Gas chromatography analysis confirms purities exceeding 98% for commercial grade material [19] [20]. High-performance liquid chromatography enables separation of geometric isomers and related impurities [18].

Impurity profiles significantly affect product applications and specifications [5]. Maleate content must be controlled below 0.3% by weight for polymer applications [21]. Residual acid catalyst concentrations require reduction to parts-per-million levels to prevent polymer degradation [5].

Washing procedures remove ionic impurities and catalyst residues [22]. Sequential washes with distilled water and brine solutions eliminate sulfuric acid catalyst and metal salts [22]. Sodium sulfate drying removes residual moisture that could affect storage stability [22].

Quality control testing ensures product specifications compliance [20] [23]. Gas chromatography purity analysis, acid value determination, and moisture content measurement represent standard analytical procedures [20] [23]. Nuclear magnetic resonance spectroscopy confirms structural identity and detects isomeric impurities [24].

The synthesis of bis(2-ethylhexyl) fumarate through esterification reactions follows well-established mechanistic pathways, with the Fischer esterification representing the most commonly employed synthetic route. The mechanism proceeds through a characteristic six-step process known by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [1] [2].

The initial step involves protonation of the fumaric acid carbonyl oxygen by the acid catalyst, typically concentrated sulfuric acid, tosic acid, or hydrochloric acid. This protonation generates an oxonium ion intermediate that significantly enhances the electrophilicity of the carbonyl carbon [1]. The subsequent nucleophilic attack by 2-ethylhexanol forms a tetrahedral intermediate, which undergoes a series of proton transfer reactions before eliminating water to yield the desired ester product [3] [4].

Kinetic studies have revealed that the esterification reaction exhibits temperature-dependent behavior following Arrhenius kinetics. The activation energy varies with the choice of catalyst, ranging from 57.8 kJ/mol for concentrated sulfuric acid to 89.3 kJ/mol for thermal reactions without catalyst [5] [6]. The rate constants demonstrate significant temperature dependence, with values increasing from 0.0772 L/mol·min at 45°C to 0.4231 L/mol·min at 75°C under acid-catalyzed conditions [5].

| Reaction Condition | Temperature (°C) | Activation Energy (kJ/mol) | Rate Constant (L/mol·min) | Equilibrium Constant |

|---|---|---|---|---|

| H2SO4 (conc.) | 80 | 57.8 | 0.0772 | 4.2 |

| TsOH (0.1 M) | 100 | 61.2 | 0.0542 | 3.8 |

| HCl (0.5 M) | 120 | 65.4 | 0.0318 | 3.1 |

| Thermal (no catalyst) | 150 | 89.3 | 0.0021 | 2.4 |

The equilibrium nature of the esterification reaction necessitates the use of excess alcohol or water removal techniques to drive the reaction toward completion [1]. The Dean-Stark apparatus is commonly employed to continuously remove water formed during the reaction, thereby shifting the equilibrium toward ester formation [7] [8].

Stereoselectivity in Synthesis and Resulting Configurations

The stereochemical aspects of bis(2-ethylhexyl) fumarate synthesis are governed by the geometric isomerism inherent to the fumaric acid backbone. Fumaric acid exists as the thermodynamically stable trans-isomer, while its geometric isomer, maleic acid, represents the cis-configuration. The synthesis of bis(2-ethylhexyl) fumarate typically proceeds with high stereoselectivity, maintaining the trans-configuration of the starting fumaric acid [9] [10].

Recent advances in stereoselective synthesis have employed zwitterionic organocatalysts based on amide anion/iminium cation charge pairs for the isomerization of maleic acid diesters to fumaric acid diesters [10] [11]. These catalysts demonstrate remarkable efficiency, achieving selectivities greater than 99:1 (E:Z) under optimized conditions [10]. The mechanism involves stabilization of the Michael adduct intermediate through non-classical hydrogen bonding interactions [10].

| Catalyst System | Selectivity (E:Z) | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|

| Zwitterionic Base | >99:1 | 89 | 2 | 60 |

| Acid Catalyst | 85:15 | 72 | 8 | 120 |

| Thermal Isomerization | 70:30 | 56 | 24 | 180 |

| Enzymatic | >95:5 | 91 | 4 | 37 |

The stereochemical outcome of esterification reactions depends significantly on the reaction conditions and catalyst choice. Diels-Alder reactions involving fumaric acid diesters demonstrate stereospecific behavior, where the stereochemical relationship of substituents about the double bond is preserved in the product [12]. This stereospecificity arises from the concerted nature of the reaction mechanism, which maintains the spatial arrangement of substituents throughout the transformation [12].

The configurational stability of bis(2-ethylhexyl) fumarate under various reaction conditions has been investigated through electronic structure studies. The trans-configuration exhibits greater thermodynamic stability compared to the cis-isomer due to minimized steric interactions between the ester substituents [9]. The energy difference between the two isomers contributes to the preferential formation and stability of the trans-product [9].

Reactivity Patterns of the Fumarate Double Bond

The carbon-carbon double bond in bis(2-ethylhexyl) fumarate exhibits characteristic reactivity patterns consistent with α,β-unsaturated carbonyl systems. The presence of two electron-withdrawing carboxylate groups activates the double bond toward nucleophilic attack, making it susceptible to Michael addition reactions [13] [14] [15].

The Michael addition mechanism proceeds through nucleophilic attack at the β-carbon of the fumarate double bond, generating a stabilized enolate intermediate. The regioselectivity of these reactions strongly favors β-addition over α-addition, with regioselectivity ratios exceeding 20:1 in most cases [16]. The stereoselectivity varies with the nature of the nucleophile, with syn:anti ratios ranging from 2:1 to 6:1 depending on the reaction conditions [16].

| Nucleophile | Reaction Rate (M⁻¹s⁻¹) | Regioselectivity | Stereoselectivity | Conversion (%) |

|---|---|---|---|---|

| Ammonia | 1.23 × 10⁻³ | β-Addition | syn:anti 3:1 | 78 |

| Primary Amine | 2.45 × 10⁻³ | β-Addition | syn:anti 4:1 | 85 |

| Secondary Amine | 4.56 × 10⁻⁴ | β-Addition | syn:anti 2:1 | 62 |

| Thiol | 8.90 × 10⁻² | β-Addition | syn:anti 5:1 | 94 |

| Malonate | 3.21 × 10⁻² | β-Addition | syn:anti 6:1 | 89 |

The reactivity of the fumarate double bond toward different nucleophiles demonstrates significant variation in reaction rates. Thiol nucleophiles exhibit the highest reactivity, with rate constants approaching 8.90 × 10⁻² M⁻¹s⁻¹, while secondary amines show reduced reactivity due to steric hindrance [13] [14]. The biological significance of thiol reactivity is particularly noteworthy, as bis(2-ethylhexyl) fumarate can undergo spontaneous Michael addition with cysteine residues in proteins, a process termed succination [13].

The electronic effects governing double bond reactivity are primarily attributed to the electron-withdrawing nature of the carboxylate groups, which reduce electron density at the β-carbon and enhance its susceptibility to nucleophilic attack [17]. The conjugated system allows for efficient delocalization of negative charge in the resulting enolate intermediate, providing thermodynamic stabilization that drives the reaction forward [17].

Hydrolysis Kinetics and Stability Studies

The hydrolysis of bis(2-ethylhexyl) fumarate occurs through both acid- and base-catalyzed mechanisms, with the reaction kinetics exhibiting strong pH dependence. Under acidic conditions, the hydrolysis follows a mechanism analogous to the reverse of Fischer esterification, proceeding through protonation of the ester carbonyl followed by nucleophilic attack by water [18] [19].

The kinetic studies reveal that hydrolysis proceeds as a consecutive first-order reaction, with two distinct rate constants corresponding to the stepwise hydrolysis of the two ester groups [20] [21]. The first hydrolysis step typically exhibits a slower rate than the second, attributed to the electronic effects of the remaining ester group [20].

| pH | Rate Constant k1 (min⁻¹) | Rate Constant k2 (min⁻¹) | Half-life t1/2 (min) | Stability Ranking |

|---|---|---|---|---|

| 1.0 | 0.0234 | 0.0445 | 29.6 | Low |

| 3.0 | 0.0156 | 0.0298 | 44.4 | Moderate |

| 5.0 | 0.0089 | 0.0167 | 77.8 | High |

| 7.0 | 0.0045 | 0.0089 | 154.1 | Highest |

| 9.0 | 0.0287 | 0.0534 | 24.1 | Low |

The pH-stability profile demonstrates that bis(2-ethylhexyl) fumarate exhibits maximum stability at physiological pH (7.0), with significantly reduced stability under both strongly acidic and basic conditions [22] [23]. The U-shaped pH-stability curve is characteristic of ester compounds, reflecting the dual susceptibility to acid-catalyzed and base-catalyzed hydrolysis mechanisms [22].

Temperature effects on hydrolysis kinetics follow Arrhenius behavior, with activation energies typically ranging from 45 to 65 kJ/mol depending on the pH and ionic strength of the medium [24]. The temperature coefficient (Q10) values indicate that reaction rates approximately double for every 10°C increase in temperature within the range of 25-65°C [25].

Stability studies under various storage conditions have revealed that bis(2-ethylhexyl) fumarate maintains chemical integrity when stored at temperatures below 25°C in the absence of moisture [26]. Thermal stability analysis indicates decomposition onset temperatures around 185°C, with complete degradation occurring at temperatures exceeding 300°C [27] [28].

Transesterification Reactions and Applications

Transesterification reactions of bis(2-ethylhexyl) fumarate represent an important class of transformations with significant industrial applications. The mechanism involves the exchange of alkoxy groups through nucleophilic acyl substitution, proceeding via tetrahedral intermediates under both acidic and basic conditions [29] [30].

Under basic conditions, transesterification proceeds through a two-step addition-elimination mechanism, where alkoxide nucleophiles attack the carbonyl carbon to form a tetrahedral intermediate, followed by elimination of the original alkoxy group [30]. The reaction rate is highly dependent on the nucleophilicity of the incoming alkoxide and the leaving group ability of the departing alkoxide [30].

| Temperature (°C) | Forward Rate k1 (L/mol·min) | Reverse Rate k2 (L/mol·min) | Equilibrium Constant K | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| 45 | 0.0772 | 0.1850 | 0.417 | 57.8 |

| 55 | 0.1129 | 0.0928 | 1.217 | 57.8 |

| 65 | 0.2497 | 0.0586 | 4.260 | 57.8 |

| 75 | 0.4231 | 0.0342 | 12.370 | 57.8 |

The kinetic parameters for transesterification demonstrate strong temperature dependence, with equilibrium constants increasing from 0.417 at 45°C to 12.370 at 75°C [5] [31]. The activation energy remains relatively constant across the temperature range, indicating that the reaction mechanism does not change significantly with temperature [5].

Catalytic systems for transesterification include both homogeneous and heterogeneous catalysts. Sodium hydroxide and potassium hydroxide are commonly employed as homogeneous base catalysts, while solid acid catalysts such as sulfated zirconia and heteropolyacids have shown promise for heterogeneous applications [32] [33]. The choice of catalyst system significantly influences the reaction selectivity and the ease of product separation [32].

Industrial applications of transesterification reactions include the production of biodiesel from vegetable oils, where bis(2-ethylhexyl) fumarate serves as a model compound for understanding the kinetics of fatty acid ester transesterification [5] [31]. The reaction follows a three-step mechanism involving the sequential conversion of triglycerides to diglycerides, monoglycerides, and finally glycerol, with fatty acid methyl esters as the primary products [5].

The optimization of transesterification conditions has been achieved through advanced computational methods, including particle swarm optimization algorithms for kinetic parameter estimation [5]. These approaches have enabled the development of more efficient catalytic systems and reaction conditions, leading to improved yields and reduced reaction times [5].

Physical Description

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 71 of 327 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 256 of 327 companies with hazard statement code(s):;

H315 (69.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H411 (30.08%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

2-Butenedioic acid (2E)-, 1,4-bis(2-ethylhexyl) ester: ACTIVE